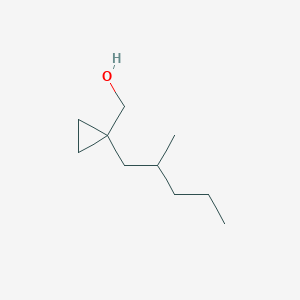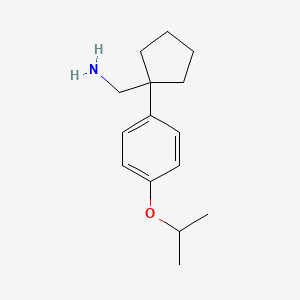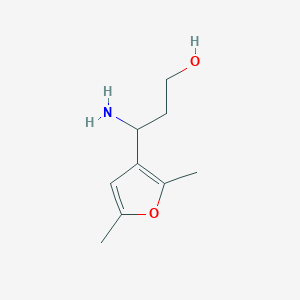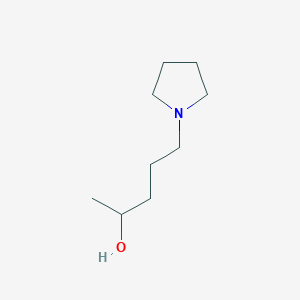
(1-(2-Methylpentyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-Methylpentyl)cyclopropyl)methanol: is an organic compound with the molecular formula C10H20O. It is a cyclopropyl derivative with a methanol functional group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Methylpentyl)cyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the methanol group. One common method is the reaction of 2-methylpentylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reduction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of Grignard reagents and subsequent reduction processes. The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(2-Methylpentyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropylcarboxaldehyde or cyclopropylcarboxylic acid.
Reduction: Formation of (1-(2-Methylpentyl)cyclopropyl)methane.
Substitution: Formation of cyclopropyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(2-Methylpentyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of cyclopropyl chemistry and its reactivity.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group versatility make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (1-(2-Methylpentyl)cyclopropyl)methanol involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the cyclopropyl ring and methanol group participate in various transformations, influencing the overall reactivity and product formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethanol: Lacks the 2-methylpentyl group, making it less complex.
(1-(2-Methylbutyl)cyclopropyl)methanol: Similar structure but with a shorter alkyl chain.
(1-(2-Methylhexyl)cyclopropyl)methanol: Similar structure but with a longer alkyl chain.
Uniqueness
(1-(2-Methylpentyl)cyclopropyl)methanol is unique due to its specific alkyl chain length and the presence of both the cyclopropyl ring and methanol group
Eigenschaften
Molekularformel |
C10H20O |
|---|---|
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
[1-(2-methylpentyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H20O/c1-3-4-9(2)7-10(8-11)5-6-10/h9,11H,3-8H2,1-2H3 |
InChI-Schlüssel |
QOIMTJGEWIWITE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CC1(CC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one](/img/structure/B13603244.png)

![rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B13603277.png)
![rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid](/img/structure/B13603292.png)

![{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine](/img/structure/B13603306.png)
